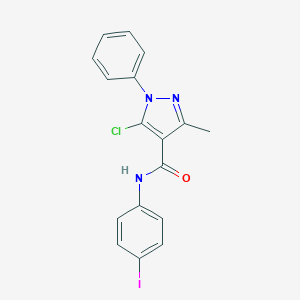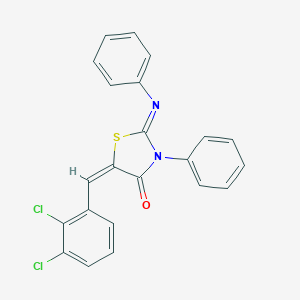
5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group using a suitable reagent.
Chlorination and methylation:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.
Amidation with 4-iodo-phenylamine: The final step involves the reaction of the carboxylic acid with 4-iodo-phenylamine to form the amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the nitro group could yield an amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the 4-iodo-phenylamide group.
3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine and 4-iodo-phenylamide groups.
1-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl, chlorine, and 4-iodo-phenylamide groups.
Uniqueness
The presence of the 4-iodo-phenylamide group in 5-Chloro-N-(4-iodophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide may confer unique biological activities and chemical properties compared to similar compounds. This could make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H13ClIN3O |
|---|---|
Poids moléculaire |
437.7g/mol |
Nom IUPAC |
5-chloro-N-(4-iodophenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13ClIN3O/c1-11-15(17(23)20-13-9-7-12(19)8-10-13)16(18)22(21-11)14-5-3-2-4-6-14/h2-10H,1H3,(H,20,23) |
Clé InChI |
OUQFGBVXSSGWQZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)I)Cl)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)I)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Bromo-5-iodo-2-furyl)-6,7-dihydro[1,2,4]triazino[6,5-d][3,1]benzoxazepin-2-yl methyl sulfide](/img/structure/B447128.png)
![5-[(4-bromo-5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447129.png)
![6-methyl-2-pyridinecarbaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B447130.png)

![1,5-dimethyl-1H-indole-2,3-dione 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B447133.png)
![2-Nitrobenzaldehyde [4-(2,5-dimethylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447137.png)

![4-[3-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B447142.png)
![5-[(2,3-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B447143.png)
![5-amino-3-[1-cyano-2-(4-ethoxy-3-methoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B447147.png)
![4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B447148.png)
![4-Ethoxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447149.png)
![3-(Butylsulfanyl)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447150.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B447151.png)
